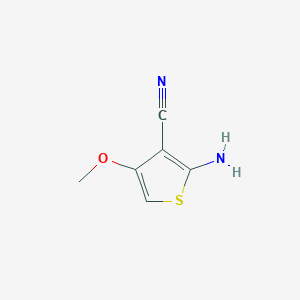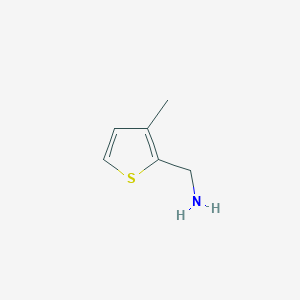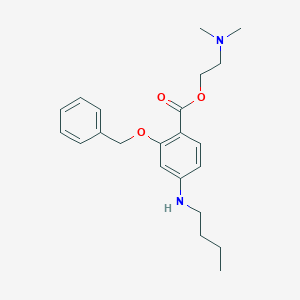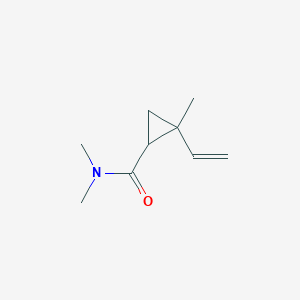
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) is a chemical compound with the molecular formula C9H17NO. It is a cyclic amide that is used in various scientific research applications.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) is not fully understood. However, it is believed to inhibit the activity of certain enzymes in the body. Specifically, it is thought to inhibit the activity of the proteasome, which is responsible for degrading proteins in the cell. By inhibiting the proteasome, Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) may lead to the accumulation of proteins in the cell, which can have various effects on cellular function.
Biochemical and Physiological Effects:
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) in lab experiments is its ability to selectively inhibit the activity of the proteasome. This makes it a useful tool for studying the role of the proteasome in various cellular processes. However, one limitation of using Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI). One direction is to further investigate its mechanism of action and its effects on cellular function. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, research could focus on developing new derivatives of Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) with improved properties for use in scientific research and drug development.
Synthesis Methods
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) can be synthesized through a reaction between cyclopropane carboxylic acid and N,N,2-trimethylvinylamine. The reaction is catalyzed by a base such as sodium hydride or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in polar solvents such as water and methanol.
Scientific Research Applications
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) has various scientific research applications. It is used as a reagent in organic synthesis for the preparation of cyclopropane-containing compounds. It is also used as a starting material for the synthesis of biologically active molecules such as antitumor agents and enzyme inhibitors.
properties
CAS RN |
110890-19-2 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-ethenyl-N,N,2-trimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-5-9(2)6-7(9)8(11)10(3)4/h5,7H,1,6H2,2-4H3 |
InChI Key |
WZZSMNFUMYBZTL-UHFFFAOYSA-N |
SMILES |
CC1(CC1C(=O)N(C)C)C=C |
Canonical SMILES |
CC1(CC1C(=O)N(C)C)C=C |
synonyms |
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



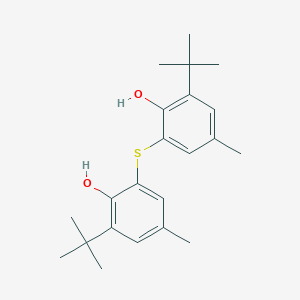
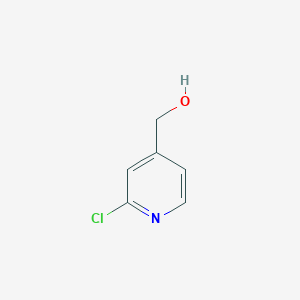


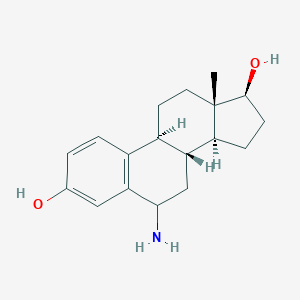

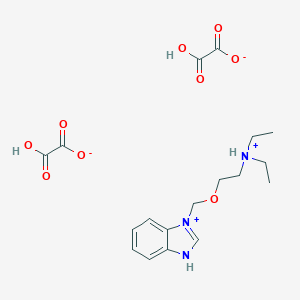
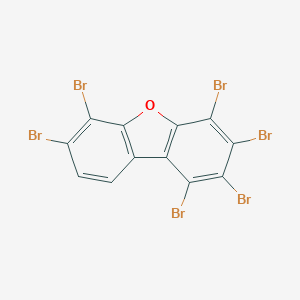
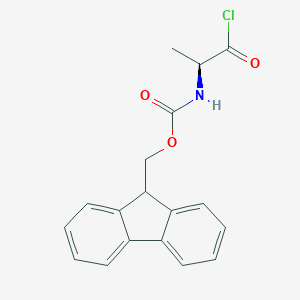
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)

